BZA-Bbtzbpt

Description

BZA-Bbtzbpt (1-(17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)-1H-pyrrole-2,5-dione) is a synthetic organic compound characterized by a polyethylene glycol (PEG)-like chain (pentaoxaheptadecyl group) terminated with a hydroxy group and a pyrrole-2,5-dione moiety. It is commercially available with a purity of ≥97% (CAS: B13542) and is primarily utilized as a specialty reagent in chemical synthesis and materials science .

Key structural features include:

Properties

Molecular Formula |

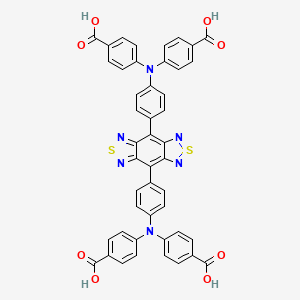

C46H28N6O8S2 |

|---|---|

Molecular Weight |

856.9 g/mol |

IUPAC Name |

4-[4-[8-[4-(4-carboxy-N-(4-carboxyphenyl)anilino)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-(4-carboxyphenyl)anilino]benzoic acid |

InChI |

InChI=1S/C46H28N6O8S2/c53-43(54)27-5-17-33(18-6-27)51(34-19-7-28(8-20-34)44(55)56)31-13-1-25(2-14-31)37-39-41(49-61-47-39)38(42-40(37)48-62-50-42)26-3-15-32(16-4-26)52(35-21-9-29(10-22-35)45(57)58)36-23-11-30(12-24-36)46(59)60/h1-24H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |

InChI Key |

PWWCJTUTOHGGHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C(=C(C4=NSN=C24)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)N=S=N3)N(C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BZA-Bbtzbpt involves multiple steps, typically starting with the preparation of its core structure through a series of condensation and cyclization reactions. The specific reagents and conditions can vary, but common steps include:

Condensation Reaction: Initial condensation of aromatic amines with aldehydes or ketones.

Cyclization: Formation of the heterocyclic core through cyclization reactions.

Functionalization: Introduction of various functional groups to achieve the desired chemical properties.

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

BZA-Bbtzbpt can undergo several types of chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

BZA-Bbtzbpt has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.

Mechanism of Action

The mechanism of action of BZA-Bbtzbpt involves its interaction with specific molecular targets, which can vary depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize BZA-Bbtzbpt’s properties and applications, we compare it with two structurally related compounds from the same supplier (Psaitong): D-Sedoheptulose 7-phosphate (S13085) and (1S,3S,6R)-Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (E10827).

Table 1: Structural and Functional Comparison

| Property | This compound | D-Sedoheptulose 7-phosphate | (1S,3S,6R)-Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate |

|---|---|---|---|

| Molecular Class | PEGylated pyrrole-dione derivative | Phosphorylated carbohydrate | Bicyclic ether ester |

| Key Functional Groups | Hydroxy-pentaoxa chain, pyrrole-2,5-dione | Phosphate, ketose sugar backbone | 7-oxabicycloheptane, ethyl ester |

| Solubility | High (due to PEG chain) | Moderate (polar solvents) | Low (nonpolar solvents) |

| Purity | ≥97% | ≥95% | ≥95% |

| Primary Applications | Polymer crosslinking, bioconjugation | Metabolic pathway studies | Chiral synthesis, organic intermediates |

Key Research Findings

Reactivity :

- This compound’s pyrrole-2,5-dione group enables selective reactions with thiols or amines, a feature absent in the other two compounds .

- D-Sedoheptulose 7-phosphate participates in biochemical pathways (e.g., pentose phosphate pathway), limiting its utility in synthetic chemistry .

- The bicyclic ether in E10827 provides steric hindrance, favoring asymmetric synthesis but reducing aqueous compatibility .

Environmental Stability: this compound’s PEG chain enhances stability in humid or aqueous environments compared to E10827, which may hydrolyze under acidic conditions . D-Sedoheptulose 7-phosphate is labile in non-neutral pH, restricting its use to controlled biochemical environments .

Industrial Relevance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.